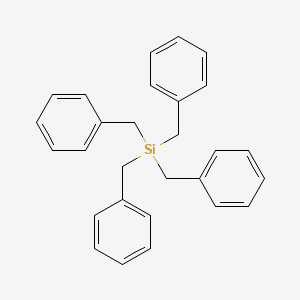
1,1,1-Triethyl-3,3,3-triphenyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Triethyl-3,3,3-triphenyldisiloxane is an organosilicon compound characterized by the presence of silicon-oxygen-silicon (Si-O-Si) linkages. This compound is part of the broader class of disiloxanes, which are known for their unique chemical properties and applications in various fields, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Triethyl-3,3,3-triphenyldisiloxane can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of 1,1,1-trimethyl-3,3,3-triphenyldisiloxane with formaldehyde dimethyl acetal in the presence of anhydrous iron(III) chloride as a catalyst . The reaction is typically carried out in a solvent such as dichloroethane under controlled temperature and pressure conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Triethyl-3,3,3-triphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of silanols or siloxane oligomers.
Reduction: Reduction reactions can modify the silicon-oxygen bonds, potentially leading to the formation of different silane derivatives.
Substitution: Substitution reactions can occur at the phenyl or ethyl groups, leading to the formation of various substituted disiloxanes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation Products: Silanols, siloxane oligomers.
Reduction Products: Modified silane derivatives.
Substitution Products: Substituted disiloxanes with different functional groups.
Scientific Research Applications
1,1,1-Triethyl-3,3,3-triphenyldisiloxane has several scientific research applications:
Medicine: Research into its use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,1,1-triethyl-3,3,3-triphenyldisiloxane involves its interaction with various molecular targets and pathways:
Molecular Targets: Silicon-oxygen bonds interact with organic and inorganic molecules, facilitating various chemical reactions.
Pathways Involved: The compound can undergo hydrolysis, condensation, and polymerization reactions, leading to the formation of complex siloxane structures.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane
- 1,1,1-Triethyl-2,2,2-triphenyldisilane
- 1,1,1-Trimethyl-2,2,2-triphenyldisilane
Uniqueness
1,1,1-Triethyl-3,3,3-triphenyldisiloxane is unique due to its specific ethyl and phenyl substitutions, which impart distinct chemical properties and reactivity compared to other disiloxanes. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of advanced materials and polymers .
Properties
CAS No. |
18754-87-5 |
|---|---|
Molecular Formula |
C24H30OSi2 |
Molecular Weight |
390.7 g/mol |
IUPAC Name |
triethyl(triphenylsilyloxy)silane |
InChI |
InChI=1S/C24H30OSi2/c1-4-26(5-2,6-3)25-27(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24/h7-21H,4-6H2,1-3H3 |
InChI Key |
FJGFEICMORCVAT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


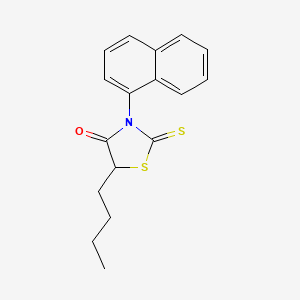
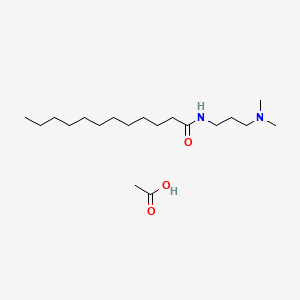
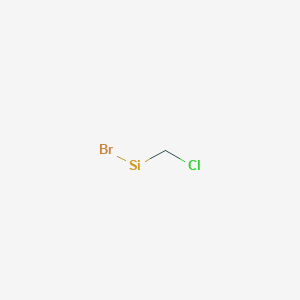
![2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14699250.png)
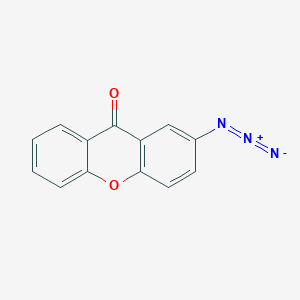
![Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14699258.png)
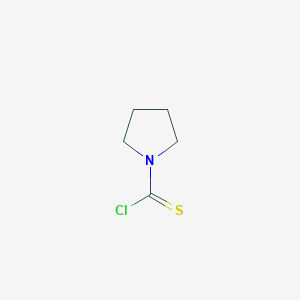

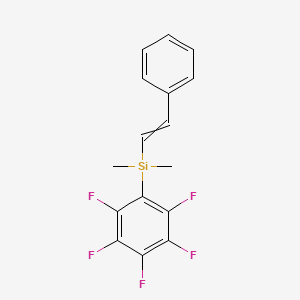
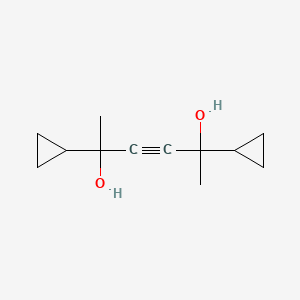

![1-[Diazo(phenyl)methyl]-4-methoxybenzene](/img/structure/B14699285.png)
![Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-](/img/structure/B14699296.png)
